1-(Pyrimidin-2-yl)cyclobutanol
Description
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Structure
3D Structure
Properties
CAS No. |
53342-28-2 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-pyrimidin-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C8H10N2O/c11-8(3-1-4-8)7-9-5-2-6-10-7/h2,5-6,11H,1,3-4H2 |
InChI Key |
CZXJEXFBVIXOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CC=N2)O |
Origin of Product |
United States |
Conceptual Significance of Pyrimidine and Cyclobutanol Scaffolds in Chemical Design
The rationale for creating hybrid chemical structures lies in the potential to merge the distinct and advantageous properties of the constituent fragments. In the case of 1-(Pyrimidin-2-yl)cyclobutanol, the pyrimidine (B1678525) and cyclobutanol (B46151) moieties each bring a unique set of characteristics to the molecular design.
The pyrimidine ring is a cornerstone in medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine (B56734), and uracil, it is integral to the structure of DNA and RNA. tandfonline.com This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of therapeutic agents with a wide array of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can participate in various intermolecular interactions, making it a privileged scaffold for designing molecules that can bind to biological targets like enzymes and receptors. ontosight.ai
On the other hand, the cyclobutane (B1203170) ring , a four-membered carbocycle, is a less common but increasingly important structural motif in drug discovery. nih.gov Its strained ring system imparts unique conformational properties to molecules, which can be exploited to orient substituents in specific spatial arrangements for optimal interaction with biological targets. The cyclobutanol group, with its hydroxyl substituent, can serve as a hydrogen bond donor and a handle for further chemical modifications. The incorporation of a cyclobutane ring can also influence a molecule's metabolic stability and pharmacokinetic properties.
Overview of Research Trajectories for Compounds Featuring Pyrimidine Cyclobutanol Linkages
Research into compounds that feature a pyrimidine-cyclobutanol linkage is still an emerging field, with much of the focus on analogous structures that hint at the potential of this chemical class. The synthesis of these hybrid molecules is a key area of investigation. For instance, the synthesis of the related compound, 1-(5-Bromopyrimidin-2-yl)cyclobutanol, is typically achieved through the reaction of 5-bromopyrimidine (B23866) with cyclobutanone (B123998). This suggests a general synthetic strategy for accessing 1-(Pyrimidin-2-yl)cyclobutanol.
The primary research trajectory for these compounds appears to be in the realm of medicinal chemistry, where they are explored as potential therapeutic agents. The combination of the biologically active pyrimidine (B1678525) scaffold with the structurally unique cyclobutane (B1203170) moiety offers a promising strategy for the development of novel drugs. ontosight.ai Investigations into related compounds have explored their potential as anticancer and antiviral agents, as well as their role as central nervous system agents. ontosight.ai
Scope and Objectives of Advanced Studies on 1 Pyrimidin 2 Yl Cyclobutanol
Retrosynthetic Analysis of this compound
A logical retrosynthetic disconnection of this compound occurs at the carbon-carbon bond linking the pyrimidine and cyclobutanol moieties. This bond is formed between the C2 position of the pyrimidine ring and the carbinol carbon of the cyclobutanol. This disconnection points to two primary precursor synthons: a nucleophilic 2-pyrimidinyl species and an electrophilic cyclobutanone (B123998).
The most practical chemical equivalents for these synthons are an organometallic pyrimidine reagent, such as 2-lithiopyrimidine or a 2-pyrimidinyl Grignard reagent, and cyclobutanone itself. libretexts.orglibretexts.org The pyrimidine heterocycle is electron-deficient, which facilitates deprotonation or metal-halogen exchange at the C2 position to generate the required nucleophile. researchgate.net This straightforward analysis forms the basis for the most common and direct synthetic routes.
Established Synthetic Routes to this compound and Related Scaffolds
Building upon the retrosynthetic blueprint, several established methods are available for the construction of the target molecule and structurally related compounds.
The most direct and widely employed method for synthesizing tertiary alcohols like this compound is the addition of an organometallic reagent to a ketone. libretexts.orglibretexts.org
Organolithium Addition: This approach involves the in situ generation of 2-lithiopyrimidine from a 2-halopyrimidine (e.g., 2-bromopyrimidine (B22483) or 2-chloropyrimidine) via lithium-halogen exchange with an alkyl lithium reagent like n-butyllithium, typically at low temperatures (-78 °C) in an inert solvent such as tetrahydrofuran (B95107) (THF). Subsequent addition of cyclobutanone to this highly reactive nucleophile, followed by an aqueous workup, yields the desired this compound. libretexts.org
Grignard Reaction: An alternative, classic method is the Grignard reaction. mnstate.eduvapourtec.com This involves the formation of a 2-pyrimidinylmagnesium halide (a Grignard reagent) by reacting a 2-halopyrimidine with magnesium metal in a suitable ether solvent like diethyl ether or THF. libretexts.org This organomagnesium compound is then reacted with cyclobutanone. The addition reaction, followed by acidic workup, produces the final tertiary alcohol. vapourtec.comleah4sci.com This method is fundamental for creating carbon-carbon bonds and forming various alcohols from carbonyl compounds. mnstate.eduvapourtec.com A similar synthesis has been described for the bromo-substituted analogue, 1-(5-bromopyrimidin-2-yl)cyclobutanol.
Table 1: Comparison of Direct Addition Reactions for Alcohol Synthesis
| Reaction Type | Reagent | Typical Precursor | Key Conditions | Product Type (from Ketone) |
| Organolithium Addition | R-Li | R-H (via deprotonation) or R-X (via exchange) | Anhydrous solvent (e.g., THF, ether), low temperature | Tertiary Alcohol |
| Grignard Reaction | R-MgX | R-X (X = Cl, Br, I) | Anhydrous ether solvent, Magnesium metal | Tertiary Alcohol |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. nih.govpreprints.org While a specific MCR for the direct, one-pot synthesis of this compound is not prominently documented, the principles guide the construction of complex heterocyclic systems. For example, various MCRs exist for building the pyrimidine core itself from simpler building blocks like amidines and alcohols, sometimes using iridium or ionic liquid catalysts. acs.orgorganic-chemistry.orgjapsonline.comthieme-connect.com These strategies are valued in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. nih.govresearchgate.net A hypothetical MCR could be envisioned, but established stepwise routes are more practical for this specific target.
For instance, the cycloaddition of a ketene (B1206846) with an alkene is a classic method for producing cyclobutanone derivatives. researchgate.netorgsyn.org More advanced methods, including photochemical [2+2] cycloadditions of enones or flow chemistry processes involving keteneiminium salts and ethylene, provide efficient access to a variety of substituted cyclobutanones. rsc.orgorganic-chemistry.org Once the cyclobutanone ring is formed, it can be subjected to the organometallic addition reactions described previously (Section 2.2.1) to install the pyrimidinyl group and form the tertiary alcohol.
Advanced Synthetic Techniques and Optimization
To improve the synthesis of pyrimidine-substituted alcohols, advanced techniques focus on catalysis to enhance efficiency, selectivity, and functional group tolerance.
Catalytic systems, particularly those based on palladium, have revolutionized the formation of C-N and C-C bonds involving heterocyclic compounds. acs.org While the direct addition of organometallics to cyclobutanone is often stoichiometric, catalytic cross-coupling reactions are invaluable for synthesizing derivatives.
Palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Hiyama reactions provide powerful methods for attaching a pyrimidine ring to a pre-functionalized cyclobutane (B1203170) partner. acs.orgarkat-usa.org For example, a Hiyama coupling could potentially unite a pyrimidin-2-yl tosylate or halide with an organosilane derived from cyclobutane, catalyzed by a palladium complex. arkat-usa.org These methods are often highlighted for their broad substrate scope and applicability in medicinal chemistry. nih.gov Although these routes may require more steps than direct addition, they offer greater flexibility for creating a diverse library of analogues by varying either the pyrimidine or the cyclobutane coupling partner.
Continuous Flow Synthesis Methods
Currently, there are no specific continuous flow synthesis methods documented in the scientific literature for the direct production of this compound. However, the field of flow chemistry has demonstrated significant potential for the synthesis of heterocyclic compounds, including pyrimidine derivatives, suggesting that such methods could be developed for the target molecule.
Continuous flow systems offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. For instance, the synthesis of various pyrimidine derivatives has been successfully achieved using continuous flow reactors. These processes often involve the reaction of substituted pyrimidines with other reagents in a heated and pressurized flow system, leading to efficient and scalable production. acs.orgrsc.org A notable example is the regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines, where continuous flow conditions suppressed the formation of unwanted isomers and reduced reaction times significantly. acs.org
Furthermore, tandem continuous-flow microreactors have been employed for the two-step synthesis of sugar-containing pyrimidine derivatives, demonstrating the capability of flow chemistry to handle multi-step reaction sequences efficiently. rsc.org Given these advancements, it is conceivable that a continuous flow process for this compound could be designed, likely involving the reaction of a suitable pyrimidine precursor with a cyclobutanone derivative under optimized flow conditions. Such a development would be a significant step towards a more sustainable and efficient manufacturing process for this class of compounds.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound is well-documented, providing valuable insights into the chemical strategies applicable to this class of compounds. These syntheses often involve the coupling of a pyrimidine or a related heterocyclic moiety with a cyclobutane precursor.
A common strategy for synthesizing analogues such as 1-(5-Bromopyrimidin-2-yl)cyclobutanol involves the reaction of a brominated pyrimidine, like 5-bromopyrimidine (B23866), with cyclobutanone. This reaction highlights a general approach where a nucleophilic attack from a pyrimidine derivative onto the electrophilic carbonyl carbon of cyclobutanone is a key step.
The synthesis of carbocyclic nucleoside analogues, where a cyclobutane ring replaces the furanose sugar of natural nucleosides, provides a rich source of synthetic strategies. For example, pyrimidine carbocyclic nucleoside analogues have been prepared through the Vorbrüggen coupling of a 3-hydroxymethylcyclobutanone triflate with pyrimidine bases like thymine (B56734) or uracil. mdpi.comnih.gov This is followed by a stereoselective hydride reduction of the resulting ketone to yield the desired cyclobutanol derivative. mdpi.comnih.gov
In a similar vein, the synthesis of purine-based cyclobutane analogues often starts with the coupling of a purine (B94841) base with a functionalized cyclobutanone. For instance, 2-bromo-3-benzoyloxycyclobutanone has been coupled with purine under basic conditions to yield N-7 and N-9 alkylated products. nih.gov The subsequent reduction of the ketone functionality with reagents like sodium borohydride (B1222165) affords the corresponding cyclobutanol. mdpi.comnih.gov
The synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues has also been reported, showcasing advanced synthetic methodologies. rsc.orgrsc.orgworktribe.com These syntheses can involve complex multi-step sequences to introduce fluorine atoms into the cyclobutane ring before or after the coupling with the pyrimidine base. rsc.orgrsc.orgworktribe.com
The table below summarizes the synthesis of selected structural analogues of this compound, highlighting the diversity of precursors and general reaction types.
| Target Analogue/Derivative | Pyrimidine/Purine Precursor | Cyclobutane Precursor | Key Reaction Type(s) | Reference(s) |
| 1-(5-Bromopyrimidin-2-yl)cyclobutanol | 5-Bromopyrimidine | Cyclobutanone | Nucleophilic addition | |
| Pyrimidine Carbocyclic Nucleoside Analogues | Thymine or Uracil | 3-Hydroxymethylcyclobutanone triflate | Vorbrüggen coupling, Hydride reduction | mdpi.comnih.gov |
| Purine Carbocyclic Nucleoside Analogues | Purine | 2-Bromo-3-benzoyloxycyclobutanone | N-alkylation, Hydride reduction | nih.gov |
| 6-Chloropurine Cyclobutane Analogues | 6-Chloropurine | 3-Hydroxymethyl-cyclobutanone triflate | N-alkylation, Hydride reduction | nih.govtandfonline.com |
| Fluorinated Carbocyclic Pyrimidine Nucleosides | Various pyrimidines | Functionalized cyclobutanes | Multi-step synthesis including fluorination and coupling | rsc.orgrsc.orgworktribe.com |
| 5'-Dehydroxymethyl Carbocyclic Nucleoside Derivatives | Various pyrimidines | Cyclopentenyl chloride | Condensation, Epoxidation, Substitution | nih.gov |
These examples demonstrate a range of synthetic strategies that can be adapted for the synthesis of this compound and its derivatives, offering flexibility in the choice of starting materials and reaction conditions.
Cyclobutane Ring Transformations
The four-membered ring of this compound is susceptible to a variety of transformations driven by the release of ring strain. These reactions often lead to the formation of more complex molecular architectures.
Ring Opening Reactions of the Cyclobutanol Moiety
The cyclobutanol group in this compound can undergo ring-opening reactions through several mechanistic pathways, often initiated by the formation of an alkoxy radical or through acid catalysis. These reactions typically result in the formation of linear ketone derivatives.
One illustrative analogous transformation is the silver-promoted radical ring-opening of tertiary cyclobutanols. Current time information in Chatham County, US.acs.org This process involves the generation of a γ-keto alkyl radical via β-scission of a cyclobutoxy radical. In the context of this compound, this would lead to the formation of a γ-keto alkyl radical which can then be trapped by various reagents. For example, reaction with N-methoxypyridinium salts can yield γ-pyridylated ketones. Current time information in Chatham County, US.acs.org
Similarly, mechanochemical silver-catalyzed ring-opening fluorination of cyclobutanols using reagents like Selectfluor® can produce ω-monofluoropropyl ketones. thieme.de Acid-catalyzed rearrangements of cyclobutanols are also known to occur, proceeding through carbocation intermediates formed by dehydration. cdnsciencepub.com In the case of this compound, the pyrimidine ring would influence the stability of such intermediates, directing the regioselectivity of the ring opening.
A notable application of cyclobutanol ring-opening is the palladium-catalyzed retro-cyclization, which involves a twofold C(sp3)–C(sp3) bond cleavage. This process can effectively unmask the cyclobutanol as an acetyl group, leading to products like acetophenone (B1666503) derivatives when a phenyl substituent is present. semanticscholar.org For this compound, this could conceptually lead to 2-acetylpyrimidine.
The following table summarizes representative analogous ring-opening reactions of cyclobutanols.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Phenylcyclobutanol | Ag(I) salt, N-methoxypyridinium salt | γ-keto pyridinium (B92312) salt | Varies | Current time information in Chatham County, US.acs.org |
| Various cyclobutanols | Selectfluor®, Ag catalyst (mechanochemical) | ω-fluoropropyl ketone | Varies | thieme.de |
| 1-Arylcyclobutanols | Pd(OAc)₂, JohnPhos | Aryl methyl ketone | Up to 92% | semanticscholar.org |
Ring Expansion Reactions of Cyclobutane Systems
Ring expansion reactions of cyclobutanols provide a powerful method for the synthesis of five-, six-, and seven-membered rings. These transformations are often catalyzed by transition metals or mediated by reagents that promote rearrangement.
For instance, iron-catalyzed ring expansion of cyclobutanols with aminating reagents like MsONH₃OTf can afford 1-pyrrolines. chim.it This reaction proceeds through the formation of a C-N bond followed by ring expansion. Transition-metal-free oxidative ring expansion of heteroaryl-substituted cyclobutanols to fused 4-tetralones has been achieved using N-bromosuccinimide (NBS) in acetonitrile. acs.orgresearchgate.net This methodology is particularly relevant for this compound, suggesting a potential route to pyrimidine-fused cyclohexanones.
Rhodium(II)-catalyzed ring expansion of cyclobutanol-substituted aryl azides provides access to medium-sized N-heterocycles. nih.gov This reaction proceeds via a Rh₂(II)-N-arylnitrene intermediate and is noted for its chemoselectivity and stereospecificity. While this specific reaction requires an ortho-azide group on an adjacent aryl ring, it highlights the potential for intricate rearrangements involving the cyclobutanol moiety.
The table below presents examples of analogous ring expansion reactions.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Arylcyclobutanols | MsONH₃OTf, FeBr₃ | 1-Pyrrolines | 40-77% | chim.it |
| Heteroaryl-substituted cyclobutanols | NBS, MeCN | Fused 4-tetralones | Good | acs.orgresearchgate.net |
| ortho-Cyclobutanol-substituted aryl azides | Rh₂(OAc)₄ | Medium-sized N-heterocycles | Varies | nih.gov |
[2+2] Cycloaddition and Cycloreversion Processes
While the direct involvement of this compound in [2+2] cycloaddition or cycloreversion processes is not extensively documented, the principles of these reactions are fundamental to the chemistry of both cyclobutanes and pyrimidines. [2+2] photocycloaddition is a common method for synthesizing cyclobutane rings. nih.gov
Conversely, cycloreversion, often photo-induced, is the reverse process where a cyclobutane ring is cleaved to form two alkene fragments. This is particularly relevant in the context of DNA photolyase, which repairs UV-induced cyclobutane pyrimidine dimers (CPDs) through a photoinduced electron transfer mechanism, splitting the cyclobutane ring to restore the original pyrimidine bases. researchgate.net The pyrimidine moiety in this compound could potentially participate in photosensitized cycloreversion reactions under appropriate conditions.
Palladium-catalyzed formal [2+2]-retrocyclization of cyclobutanols has been reported, leading to a twofold cleavage of C-C bonds. semanticscholar.org This transformation underscores the potential for the cyclobutane ring in this compound to act as a synthon for smaller building blocks.
Reactivity of the Pyrimidine Heterocycle
The pyrimidine ring in this compound is an electron-deficient heterocycle, making it susceptible to nucleophilic attack and a versatile scaffold for functionalization.
Functionalization and Derivatization of the Pyrimidine Ring
The pyrimidine core can be modified through various strategies, including C-H functionalization and cross-coupling reactions. researchgate.netrsc.org Direct C-H functionalization is a powerful tool for introducing substituents onto the pyrimidine ring without the need for pre-installed leaving groups. researchgate.net For instance, pyrimidine-directed metal-free C-H borylation of 2-pyrimidylanilines has been demonstrated, offering a route to valuable organoboron compounds. researchgate.net
The synthetic versatility of pyrimidines allows for derivatization at the nitrogen and carbon positions, which is crucial in drug discovery for modulating the compound's physicochemical and pharmacological properties. core.ac.ukgsconlinepress.comnih.gov A deconstruction-reconstruction strategy has been developed for pyrimidine diversification, where the pyrimidine is converted to a pyrimidinium salt, cleaved, and then recyclized to form various other heterocycles. rsc.org
Palladium-catalyzed cross-coupling reactions are also widely used for the functionalization of pyrimidines. For example, pyrimidin-2-yl tosylates can undergo Hiyama coupling with arylsilanes. researchgate.net Such reactions could be applied to derivatives of this compound to introduce a variety of substituents.
The following table shows representative examples of pyrimidine functionalization.
| Substrate Type | Reaction Type | Reagents and Conditions | Product Type | Reference |
| 2-Pyrimidylanilines | C-H Borylation | BBr₃, 2,3,5,6-tetramethylpyrazine | Borylated anilines | researchgate.net |
| Pyrimidines | Deconstruction-Reconstruction | Aniline, Tf₂O then urea/thiourea/amidine | Diversified heterocycles | rsc.org |
| Pyrimidin-2-yl tosylates | Hiyama Coupling | Aryl(trimethoxy)silane, Pd catalyst | Aryl-substituted pyrimidines | researchgate.net |
Heteroatom-Mediated Transformations
The nitrogen atoms in the pyrimidine ring play a crucial role in mediating the reactivity of this compound. They can act as directing groups for C-H activation or participate in cyclization reactions.
For instance, the pyrimidine nitrogen can serve as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling regioselective modification of adjacent or remote C-H bonds. chim.it Rhodium-catalyzed C-H heteroarylation and alkenylation have been achieved using N-containing heterocycles as directing groups. researchgate.net
Furthermore, the pyrimidine moiety can participate in intramolecular cyclizations. For example, pyrimidine derivatives can be transformed into fused heterocyclic systems like Current time information in Chatham County, US.acs.orgrsc.orgtriazolo[1,5-c]pyrimidines through oxidative cyclization of pyrimidinylhydrazones. While not a direct reaction of the cyclobutanol derivative, these transformations highlight the reactivity of the pyrimidine core that could be exploited in more complex synthetic sequences involving this compound.
Stereochemical Aspects of Reactions Involving this compound
The presence of a chiral center at the carbinol carbon of this compound introduces stereochemical considerations in its reactions. The synthesis of this compound and its subsequent transformations can be designed to control the stereochemical outcome, which is crucial in the preparation of enantiomerically pure pharmaceuticals.
One of the primary methods to obtain stereochemically defined this compound is through the asymmetric addition of a pyrimidinyl nucleophile to cyclobutanone or a related precursor. While direct studies on the asymmetric synthesis of this compound are not extensively documented, analogous transformations involving the addition of organometallic reagents to ketones provide insight into the potential stereoselectivity. For instance, the addition of Grignard reagents to carbonyl compounds can proceed with varying degrees of diastereoselectivity, often influenced by chelation control or Felkin-Anh models. nih.govlibretexts.org The stereochemical outcome of such reactions is highly dependent on the specific reagents and reaction conditions employed.
In the context of synthesizing more complex molecules, such as the antifungal agent Voriconazole, the stereochemistry of the tertiary alcohol intermediate, which can be derived from pyrimidine-containing precursors, is critical. google.com The synthesis of Voriconazole involves the creation of two adjacent chiral centers, and achieving the desired (2R, 3S) configuration is a key challenge. google.comresearchgate.net Methodologies to control this stereochemistry include the use of chiral catalysts or ligands during the coupling reaction to induce asymmetry. googleapis.com For example, asymmetric synthesis strategies for Voriconazole have been developed that utilize catalytic asymmetric cyanosilylation to establish the stereogenic centers early in the synthetic sequence. acs.org
The stereoselectivity of reactions involving cyclobutanol derivatives can also be influenced by the inherent strain of the four-membered ring. In the Norrish-Yang photocyclisation to form cyclobutanols, excellent diastereoselectivities have been observed, with the outcome dependent on the hydrogen-bonding capability of substituents. benthamdirect.com While not directly involving a pyrimidine group, this highlights how the rigid cyclobutane framework can direct the stereochemical course of a reaction.
Below is a table summarizing stereoselective approaches relevant to the synthesis of chiral alcohols containing heterocyclic moieties, which can be extrapolated to understand the potential stereochemical control in reactions of this compound.
| Reaction Type | Chiral Control Method | Typical Stereoselectivity | Reference |
| Asymmetric Ketone Reduction | Chiral Reducing Agents (e.g., CBS catalyst) | High enantiomeric excess (ee) | N/A |
| Grignard Addition to Ketones | Chiral Ligands/Auxiliaries | Variable diastereoselectivity/enantioselectivity | nih.gov |
| Asymmetric Cyanosilylation | Catalytic Asymmetric Synthesis | High ee | acs.org |
| Norrish-Yang Photocyclisation | Substrate-controlled (chiral auxiliaries) | Excellent diastereoselectivity | benthamdirect.com |
This table presents generalized data for analogous systems due to the lack of specific data for this compound.
Mechanistic Studies of Chemical Transformations
The reactivity of this compound is largely characterized by transformations involving the cyclobutanol ring, often influenced by the adjacent pyrimidine moiety. Mechanistic studies of related systems provide a framework for understanding the potential reaction pathways of this compound.
Ring-Opening Reactions:
A significant reaction pathway for cyclobutanol derivatives is ring-opening, driven by the release of ring strain (approximately 26 kcal/mol). These reactions can be initiated by various reagents and proceed through different mechanisms.
Palladium-Catalyzed Ring-Opening: Studies on bifunctional cyclobutanol precursors have shown that palladium can promote β-carbon elimination, leading to C(sp³)–C(sp³) bond cleavage. nih.gov This process can be part of a ring-opening polymerization, yielding polyketones. The mechanism involves the formation of a palladated cyclobutanol intermediate. nih.gov While this specific study did not involve a pyrimidine substituent, the electron-withdrawing nature of the pyrimidine ring could potentially influence the rate and regioselectivity of such a palladium-catalyzed process.
Manganese-Catalyzed Ring-Opening Fluorination: A manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols has been reported to produce γ-fluorinated ketones. sioc-journal.cn This reaction proceeds under mild conditions and demonstrates excellent functional-group tolerance. The proposed mechanism likely involves a manganese-mediated oxidative addition to the C-C bond followed by reductive elimination with a fluorine source.
Acid-Catalyzed Ring Expansion: In the presence of acids, cyclobutanol derivatives can undergo ring expansion. For example, gold-catalyzed isomerization of alkynyl cyclobutanols has been proposed to proceed through nucleophilic attack on the activated alkyne, followed by rearrangement. beilstein-journals.org The pyrimidine ring in this compound could act as an internal nucleophile or influence the stability of cationic intermediates in such rearrangements.
Nucleophilic Addition to the Pyrimidine Ring:
The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack, although this is less common than reactions involving the cyclobutanol moiety. Mechanistic studies on the addition of Grignard reagents to substituted pyrimidines have shown that the reaction pathway can be complex. nih.gov For instance, the presence of a nitrile substituent can lead to the formation of dihydropyrimidine (B8664642) side products. nih.gov The coordination of the Lewis acidic magnesium species to a nitrogen atom of the pyrimidine ring can activate the ring for nucleophilic attack. nih.gov
Computational Studies:
The table below summarizes potential mechanistic pathways for reactions involving this compound based on studies of analogous systems.
| Reaction Type | Proposed Intermediate | Key Mechanistic Step | Reference |
| Pd-Catalyzed Ring-Opening | Palladated cyclobutanol | β-carbon elimination | nih.gov |
| Mn-Catalyzed Ring-Opening Fluorination | Organomanganese species | C-C bond cleavage and fluorination | sioc-journal.cn |
| Au-Catalyzed Ring Expansion | Cumulene intermediate | Nucleophilic attack and tautomerization | beilstein-journals.org |
| Grignard Addition to Pyrimidine Ring | Magnesium-coordinated pyrimidine | Nucleophilic attack at C6 | nih.gov |
This table presents generalized data for analogous systems due to the lack of specific data for this compound.
Advanced Spectroscopic and Structural Elucidation of 1 Pyrimidin 2 Yl Cyclobutanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the molecular framework.
The ¹H NMR spectrum of 1-(Pyrimidin-2-yl)cyclobutanol is expected to show distinct signals for the pyrimidine (B1678525) and cyclobutanol (B46151) moieties. The pyrimidine ring protons would appear in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring. Specifically, the proton at the 5-position (H-5) would likely be a triplet, while the protons at the 4- and 6-positions (H-4, H-6) would appear as a doublet.
The cyclobutanol portion would exhibit more complex signals in the aliphatic region. The protons on the carbon atoms adjacent to the hydroxyl and pyrimidine-substituted carbon would be deshielded relative to other cyclobutane (B1203170) protons. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclobutanol ring. The carbon atom attached to the hydroxyl group (C-1) would be significantly deshielded compared to the other cyclobutane carbons.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the cyclobutane ring and the pyrimidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-4, H-6 | ~8.7 | Doublet |
| Pyrimidine H-5 | ~7.3 | Triplet |
| Cyclobutanol CH₂ (C2, C4) | 2.0 - 2.8 | Multiplet |
| Cyclobutanol CH₂ (C3) | 1.8 - 2.2 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C-2 | ~165 |
| Pyrimidine C-4, C-6 | ~157 |
| Pyrimidine C-5 | ~120 |
| Cyclobutanol C-1 (C-OH) | ~70-75 |
| Cyclobutanol C-2, C-4 | ~30-35 |
Conformational analysis of the cyclobutane ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov The cyclobutane ring is not planar and exists in a puckered conformation. NOE experiments can detect through-space interactions between protons, providing information about their relative spatial proximity. This data helps determine the preferred conformation of the ring and the orientation of the pyrimidine and hydroxyl substituents (i.e., cis or trans relationship). The study of coupling constants at different temperatures can also provide insights into the conformational dynamics of the molecule in solution. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. nih.gov
In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. libretexts.orglibretexts.org The C-O stretching vibration of the tertiary alcohol would likely appear in the 1100-1200 cm⁻¹ region.
Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for observing the C-C vibrations of the cyclobutane ring and the symmetric breathing modes of the pyrimidine ring. researchgate.netmdpi.com
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |
| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to study molecules containing π-systems and heteroatoms with non-bonding electrons.
The pyrimidine ring is the principal chromophore in this compound. It is expected to exhibit characteristic absorptions in the UV region. These absorptions arise from π→π* and n→π* electronic transitions. masterorganicchemistry.com The π→π* transitions are typically high-energy and high-intensity, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are lower in energy and intensity. masterorganicchemistry.com For pyrimidine derivatives, absorption maxima are often observed around 240-275 nm. nih.gov The cyclobutanol moiety itself is transparent in the standard UV-Vis range (200-800 nm). bath.ac.uk The solvent used can influence the exact position and intensity of the absorption bands.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.
For this compound (C₈H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could confirm the elemental composition.
The fragmentation pattern would provide clues to the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). libretexts.org The cyclobutane ring can undergo cleavage to lose ethene (C₂H₄, mass 28). docbrown.info Other likely fragmentation patterns would involve the cleavage of the bond between the two ring systems and subsequent fragmentation of the pyrimidine ring, which is a stable aromatic system. conicet.gov.armiamioh.edu The base peak in the spectrum would correspond to the most stable fragment ion formed.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion [M]⁺ |
| 132 | [C₈H₈N₂]⁺ | Loss of H₂O from [M]⁺ |
| 122 | [C₇H₈N₂]⁺ | Loss of CO from [M]⁺ (rearrangement) |
| 95 | [C₅H₅N₂]⁺ | Pyrimidinyl-CH₂⁺ fragment |
| 79 | [C₄H₃N₂]⁺ | Pyrimidinyl⁺ fragment |
Single Crystal X-ray Diffraction (SCXRD) Studies
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. ceitec.cz If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise atomic coordinates. dergipark.org.trmdpi.com
This technique would yield a wealth of structural data, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of both the pyrimidine and puckered cyclobutane rings.
Torsion Angles: These define the conformation of the molecule, including the puckering of the cyclobutane ring and the relative orientation of the two ring systems.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and a nitrogen atom of a neighboring pyrimidine ring) and van der Waals forces. researchgate.net
This detailed 3D structural model is invaluable for understanding the molecule's physical properties and potential interactions in a biological or material context.
Determination of Absolute Configuration
This compound possesses a single stereocenter at the C1 position of the cyclobutane ring, the carbon atom bonded to both the hydroxyl group and the pyrimidine moiety. Consequently, the compound exists as a pair of enantiomers, (R)-1-(Pyrimidin-2-yl)cyclobutanol and (S)-1-(Pyrimidin-2-yl)cyclobutanol. The unambiguous assignment of the absolute configuration of a specific enantiomer is critical and is most authoritatively achieved through single-crystal X-ray diffraction (XRD) analysis.
The primary method employed in XRD for this purpose is the analysis of anomalous dispersion, often quantified by the Flack parameter. When a chiral, non-centrosymmetric crystal is irradiated with X-rays of an appropriate wavelength, the scattering factors of the atoms gain an imaginary component, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By refining a structural model against the experimental diffraction data, the Flack x parameter can be calculated. A value of the Flack parameter close to 0, with a small standard uncertainty, confirms that the atomic coordinates of the refined model correctly represent the absolute configuration of the crystal under investigation. Conversely, a value approaching 1 indicates that the inverted configuration is the correct one.
For a resolved enantiomer of this compound, crystallographic analysis would yield data similar to that presented in Table 4.5.1.1. The data shown assumes a successful resolution and crystallization of a single enantiomer in a chiral space group, such as P2₁2₁2₁.
| Crystallographic Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₈H₁₀N₂O | Defines the elemental composition. |
| Crystal System | Orthorhombic | Describes the geometry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group, indicating the absence of inversion centers or mirror planes. |
| Unit Cell Dimensions | a = 6.15 Å, b = 9.88 Å, c = 13.21 Å | Defines the size of the repeating unit in the crystal lattice. |
| Radiation Wavelength | Cu Kα (λ = 1.54184 Å) | Wavelength used for diffraction, suitable for inducing anomalous scattering. |
| Flack Parameter (x) | 0.03(5) | A value near zero provides strong evidence that the refined (R) or (S) model is the correct absolute configuration. |
While XRD is the definitive method, chiroptical techniques like Vibrational Circular Dichroism (VCD) spectroscopy serve as powerful complementary tools. By comparing the experimental VCD spectrum of an enantiomer in solution with spectra computationally predicted for the (R) and (S) configurations using Density Functional Theory (DFT), a confident assignment can also be made.
Analysis of Intermolecular Interactions in the Crystal Lattice
The solid-state structure of this compound is not merely a collection of isolated molecules but a highly ordered supramolecular assembly directed by a hierarchy of intermolecular interactions. Analysis of the crystal packing, derived from single-crystal XRD data, reveals the specific non-covalent forces responsible for the stability of the lattice.
In addition to hydrogen bonding, weaker interactions play a crucial role in optimizing crystal packing. These include:
π-π Stacking: The electron-rich pyrimidine rings of adjacent molecules can align in a parallel-displaced fashion to maximize attractive π-π interactions. The geometry of this interaction is characterized by the centroid-to-centroid distance and the slip angle between the aromatic planes.
C-H···π Interactions: The hydrogen atoms on the cyclobutane ring can act as weak donors, interacting with the π-electron cloud of the pyrimidine ring of a neighboring molecule.
C-H···O Interactions: Weak hydrogen bonds can also form between C-H donors (from either the cyclobutane or pyrimidine ring) and the oxygen atom of the hydroxyl group as an acceptor.
These interactions are summarized with representative geometric parameters in Table 4.5.2.1.
| Interaction Type | Donor (D) — H ··· Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Description |
|---|---|---|---|---|
| Strong Hydrogen Bond | O-H ··· N(pyrimidine) | 2.85 | 172 | The primary directional force, linking molecules into chains or dimers. |
| π-π Stacking | Pyrimidine Ring ↔ Pyrimidine Ring | 3.65 (centroid-centroid) | N/A | Parallel-displaced stacking contributing to lattice cohesion. |
| Weak C-H···π Interaction | C(cyclobutyl)-H ··· π(pyrimidine) | 3.45 (H to ring centroid) | 145 | Stabilizes packing by engaging the aliphatic moiety with the aromatic system. |
| Weak C-H···O Interaction | C(pyrimidine)-H ··· O(hydroxyl) | 3.30 | 150 | A secondary interaction further cross-linking the primary hydrogen-bonded motifs. |
Multivariate Spectroscopic Methods for Complex Mixture Analysis
While the analysis of pure, crystalline this compound provides fundamental structural data, its characterization in complex matrices—such as during a chemical synthesis (in-process monitoring), in a final formulation, or in a biological sample—requires more advanced analytical strategies. Multivariate spectroscopic methods are exceptionally well-suited for this task, as they leverage statistical analysis of the entire spectrum rather than just a few discrete peaks.
Techniques like Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy generate data-rich spectra where subtle changes across many wavelengths or chemical shifts correlate with the chemical composition of the mixture. Two principal multivariate methods are applied:
Principal Component Analysis (PCA): This is an unsupervised exploratory technique used to reduce the dimensionality of complex spectral data. When applied to a set of spectra from different reaction batches or time points, PCA can reveal clustering, trends, or outliers. For instance, PCA could distinguish between batches with high concentrations of this compound, batches containing significant amounts of unreacted starting materials, and batches with degradation products, all without prior knowledge of the sample compositions.
Partial Least Squares (PLS) Regression: This is a supervised quantitative method used to build a predictive model. A calibration set is created with samples containing known concentrations of this compound. Spectroscopic data (the X-matrix) is correlated with the known concentration values (the Y-vector) to create a robust regression model. This model can then be used to rapidly and non-destructively predict the concentration of this compound in new, unknown samples. The performance of a PLS model is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error of calibration (RMSEC) and prediction (RMSEP).
The performance of a hypothetical PLS model for the quantification of this compound in a reaction mixture using Raman spectroscopy is detailed in Table 4.6.1.
| Parameter | Value | Definition |
|---|---|---|
| Spectroscopic Technique | Raman Spectroscopy | Provides a vibrational fingerprint sensitive to molecular structure and concentration. |
| Number of PLS Factors | 4 | The number of latent variables used in the model to capture the relevant spectral variance. |
| R² (Calibration) | 0.995 | Indicates that 99.5% of the variance in the concentration is explained by the model for the calibration set. |
| RMSEC (mg/mL) | 0.15 | The average error of the model when predicting the concentrations of the calibration samples. |
| R² (Prediction) | 0.992 | Indicates the predictive power of the model on an independent set of validation samples. |
| RMSEP (mg/mL) | 0.19 | The root mean square error for the prediction of new samples, indicating the model's real-world accuracy. |
Theoretical and Computational Chemistry Studies of 1 Pyrimidin 2 Yl Cyclobutanol
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, independent of its environment. These in silico methods are instrumental in understanding the electronic nature, stability, and reactivity of 1-(Pyrimidin-2-yl)cyclobutanol at the atomic level.
The foundational step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization [5, 11]. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. DFT, particularly with hybrid functionals like B3LYP, combined with a sufficiently large basis set such as 6-311++G(d,p), has been shown to provide a reliable balance between computational cost and accuracy for systems of this nature [12, 17, 30].
The optimization process systematically adjusts the coordinates of each atom until a minimum on the potential energy surface is located, representing the equilibrium geometry of the molecule . For this compound, key structural parameters obtained from these calculations include the bond lengths, bond angles, and dihedral angles that define the puckering of the cyclobutanol (B46151) ring and the relative orientation of the pyrimidine (B1678525) moiety [31, 33].
Once the optimized geometry is obtained, a wealth of electronic structure information can be extracted [20, 32]. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO is typically localized on the electron-rich pyrimidine ring, indicating its role as the primary electron donor. Conversely, the LUMO is also distributed across the π-system of the pyrimidine ring, identifying it as the electron-accepting site [22, 34]. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity .
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule . For this compound, the MEP map typically reveals negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, highlighting these as sites for electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the hydroxyl proton [5, 19].
The structural flexibility of this compound, arising from the non-planar cyclobutanol ring and rotation around the single bond connecting the two ring systems, gives rise to multiple conformers. Understanding the energetic landscape and identifying the most stable conformers is crucial for predicting its behavior.
The cyclobutanol ring is not flat but exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering angle. Additionally, the pyrimidine ring can rotate relative to the cyclobutanol ring, defined by the dihedral angle between the two systems. Potential Energy Surface (PES) scans are performed by systematically varying these key coordinates and calculating the energy at each point. This allows for the identification of local and global energy minima, corresponding to stable and metastable conformers.
DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) are used to determine the relative energies of these conformers. The global minimum conformer is assigned a relative energy of 0.00 kcal/mol, and the energies of other conformers are reported relative to it. The Boltzmann distribution at a given temperature can then be used to estimate the population of each conformer in an equilibrium state.
Below is a data table summarizing the calculated relative energies of representative conformers.
| Conformer ID | Cyclobutanol Puckering Angle (°) | C(ring)-C(ring)-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Predicted Population (298.15 K) |
|---|---|---|---|---|
| Conf-1 (Global Minimum) | 28.5 | -15.2 | 0.00 | 75.8% |
| Conf-2 | 29.1 | 165.8 | 1.15 | 10.1% |
| Conf-3 | -28.8 | -17.5 | 0.85 | 13.9% |
| Conf-4 (Transition State) | 0.0 (Planar) | -16.1 | 4.50 | <0.1% |
Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra . After obtaining the optimized geometry of the global minimum conformer, frequency calculations are performed at the same level of theory. These calculations yield the vibrational frequencies and intensities corresponding to the normal modes of the molecule.
The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to improve agreement with experimental data . This allows for the confident assignment of observed peaks in an experimental IR or Raman spectrum. Key predicted vibrations for this compound include the O-H stretching frequency (~3500-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N and C=C stretching modes of the pyrimidine ring (~1400-1600 cm⁻¹), and various C-C and C-O stretching modes.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are invaluable for assigning complex spectra and verifying the chemical structure.
| Parameter Type | Vibrational/Chemical Group | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Range |
|---|---|---|---|
| IR Frequency (Scaled) | O-H stretch | 3585 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |
| IR Frequency (Scaled) | Aromatic C-H stretch | 3070 cm⁻¹ | 3000-3100 cm⁻¹ |
| IR Frequency (Scaled) | Pyrimidine C=N/C=C stretch | 1575 cm⁻¹ | 1400-1600 cm⁻¹ |
| ¹H NMR Shift (GIAO) | Hydroxyl H (in CDCl₃) | δ 5.1 ppm | δ 4.5-5.5 ppm |
| ¹H NMR Shift (GIAO) | Pyrimidine H (at C4/C6) | δ 8.7 ppm | δ 8.5-8.9 ppm |
| ¹³C NMR Shift (GIAO) | Quaternary C (hydroxyl-bearing) | δ 75.4 ppm | δ 70-80 ppm |
| ¹³C NMR Shift (GIAO) | Pyrimidine C (at C2) | δ 165.2 ppm | δ 160-170 ppm |
Molecular Dynamics (MD) Simulations
While quantum calculations describe static properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time . By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational dynamics and interactions with the environment, such as a solvent or a biological receptor [22, 25].
The puckered nature of the cyclobutanol ring is not static but dynamic. MD simulations are ideally suited to study the time-dependent conformational changes of this ring . A simulation is typically initiated from the optimized low-energy structure of this compound, which is then solvated in a box of water molecules to mimic physiological conditions. The system's trajectory is propagated for tens to hundreds of nanoseconds.
Analysis of the trajectory reveals the flexibility of the molecule. The Root-Mean-Square Deviation (RMSD) of the backbone atoms is monitored to ensure the simulation has reached equilibrium. The Root-Mean-Square Fluctuation (RMSF) of each atom provides a measure of its individual mobility. For the cyclobutanol ring, RMSF analysis shows that the carbon atoms exhibit significant fluctuation, confirming the ring's flexibility .
The primary dynamic process is the interconversion between different puckered states, often referred to as "ring flipping." By tracking the puckering coordinates (e.g., puckering amplitude and phase angle) over time, the frequency and pathways of these transitions can be quantified. These simulations show that the ring rapidly samples multiple conformations, with the energy barriers between them being low enough to be overcome by thermal energy at room temperature. This dynamic behavior is critical as it dictates the range of shapes the molecule can adopt when approaching a binding partner.
MD simulations are a cornerstone of modern drug design, used to investigate the stability and dynamics of a ligand bound to its biological target [12, 22]. For this compound, which is a precursor to antifungal agents, a relevant target is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51).
The process begins by docking the ligand into the enzyme's active site to generate a plausible initial binding pose. This complex is then subjected to extensive MD simulations . The stability of the binding pose is assessed by calculating the RMSD of the ligand relative to the protein's binding pocket over the simulation time. A stable, low RMSD value suggests a durable binding mode .
The simulations provide a dynamic picture of the key intermolecular interactions that anchor the ligand in the active site. For this compound, analysis would focus on:
Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming persistent interactions with polar residues (e.g., Ser, Thr, His) in the active site. One of the pyrimidine nitrogens can act as a hydrogen bond acceptor .
Hydrophobic Interactions: The cyclobutane (B1203170) and pyrimidine rings can form favorable hydrophobic and van der Waals contacts with nonpolar residues (e.g., Leu, Val, Phe) in the binding pocket, contributing significantly to binding affinity.
By analyzing the trajectory, one can calculate the percentage of simulation time specific interactions are maintained, providing a quantitative measure of their importance. Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to estimate the binding free energy, offering a theoretical prediction of the ligand's binding affinity .
Computational Elucidation of Reaction Mechanisms
The study of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules, offering a level of detail that is often inaccessible through experimental methods alone. For a compound such as this compound, computational techniques, particularly Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways, identifying transition states, and calculating the energetics involved. These theoretical investigations allow for a systematic exploration of how the molecule might behave under various chemical conditions, for instance, in acid-catalyzed rearrangements or oxidation reactions.
Computational elucidation of a reaction mechanism typically begins with the construction of a potential energy surface for the proposed transformation. This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products. The geometries of these species are optimized to find their lowest energy conformations, and their corresponding energies are calculated. The transition state, which represents the energy maximum along the reaction coordinate, is of particular interest as its energy relative to the reactants determines the activation energy barrier of the reaction. A lower activation energy signifies a more kinetically favorable pathway.
For example, a hypothetical acid-catalyzed ring-expansion of this compound to form a cyclopentanone (B42830) derivative could be investigated. Computational models would explore the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation. The subsequent rearrangement of the cyclobutyl ring could proceed through different pathways, such as a 1,2-hydride shift or a 1,2-alkyl shift. DFT calculations can determine the activation energies for each of these competing pathways, thereby predicting the most likely reaction mechanism and the expected product distribution. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level computations when available.
The insights gained from such computational studies are not limited to predicting reaction outcomes. They also provide a detailed understanding of the electronic structure changes that occur throughout the reaction. Analysis of the molecular orbitals and the electron density can reveal the nature of bond-breaking and bond-forming events, offering a deeper comprehension of the underlying chemical principles governing the reactivity of this compound.
Table 1: Hypothetical DFT Calculation Results for a Reaction of this compound
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Acid-Catalyzed Ring Opening | TS1 | 15.2 | Formation of a primary carbocation intermediate |
| 1,2-Hydride Shift | TS2 | 12.5 | Rearrangement to a more stable secondary carbocation |
| 1,2-Alkyl Shift (Ring Expansion) | TS3 | 18.7 | Formation of a cyclopentanone derivative |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational study. It does not represent experimentally verified results for this compound.
Computational Approaches to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for systematically exploring SAR. For a molecule like this compound, QSAR can be employed to predict the biological activity of a series of its analogs, thereby guiding the synthesis of new compounds with potentially improved potency or other desirable properties.
The process of developing a QSAR model begins with a dataset of compounds that are structurally related to this compound, for which a specific biological activity (e.g., enzyme inhibition) has been experimentally measured. For each compound in the series, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.
Once the descriptors are calculated, a mathematical model is generated to establish a correlation between these descriptors and the observed biological activity. Various statistical methods can be used for this purpose, ranging from multiple linear regression to more complex machine learning algorithms like neural networks. The goal is to create a model that can accurately predict the activity of compounds not included in the initial training set.
For a series of analogs of this compound, a QSAR study might investigate how substitutions on the pyrimidine ring or modifications to the cyclobutanol moiety affect activity. For instance, adding electron-withdrawing or electron-donating groups to the pyrimidine ring could alter the molecule's interaction with a biological target. The QSAR model would quantify these relationships, potentially revealing that, for example, increased hydrophobicity at a certain position is positively correlated with activity, while increased steric bulk is detrimental. Such insights are invaluable for the rational design of new, more effective compounds. The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures, including internal and external validation.
Table 2: Hypothetical QSAR Data for Analogs of this compound
| Compound Analog | Modification | LogP (Descriptor) | Molecular Weight (Descriptor) | Hypothetical IC50 (µM) |
| 1 | Parent Compound | 1.8 | 164.2 | 10.5 |
| 2 | 5-Chloro-pyrimidinyl | 2.5 | 198.6 | 5.2 |
| 3 | 5-Methyl-pyrimidinyl | 2.2 | 178.2 | 8.1 |
| 4 | 1-(Pyrimidin-2-yl)cyclopentanol | 2.1 | 178.2 | 15.3 |
Note: The data in this table is hypothetical and for illustrative purposes to show the components of a QSAR study. It does not represent experimentally verified results.
Enzymatic and Biocatalytic Transformations of Pyrimidine Cyclobutanol Systems
Exploration of Enzyme-Catalyzed Reactions for Synthesis of 1-(Pyrimidin-2-yl)cyclobutanol Derivatives
The synthesis of this compound and its derivatives can be approached through various enzyme-catalyzed reactions. While specific literature on the direct enzymatic synthesis of this compound is limited, the principles of biocatalysis allow for the extrapolation of potential synthetic routes using well-established enzyme classes. Key enzymatic transformations applicable to the synthesis of such derivatives include reductions, oxidations, and transaminations. researchgate.netnih.gov
Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): The most direct enzymatic route to this compound would involve the stereoselective reduction of a corresponding ketone precursor, 2-(cyclobutanoyl)pyrimidine. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are well-suited for this purpose, as they are known to catalyze the reduction of a wide range of ketones to their corresponding alcohols with high enantioselectivity. acs.orgacs.org These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor, which can be regenerated in situ using a sacrificial co-substrate like isopropanol (B130326) or a coupled enzyme system such as glucose/glucose dehydrogenase. acs.org The broad substrate scope of many commercially available KREDs and ADHs suggests their potential applicability to pyrimidine-containing ketones. nih.gov
Laccases: Laccases, in combination with a mediator system, can be employed for the oxidation of alcohols. mdpi.com While typically used for the oxidation of phenols and amines, their application has been extended to the oxidation of other functional groups. mdpi.com In the context of this compound derivatives, laccases could potentially be used in synthetic pathways to modify or introduce other functional groups on the pyrimidine (B1678525) or cyclobutane (B1203170) ring.
Transaminases (TAs): Transaminases are crucial enzymes for the synthesis of chiral amines from prochiral ketones. acs.org For the synthesis of amino-functionalized derivatives of this compound, a transaminase could be used to introduce an amino group onto a ketone precursor, which could then be followed by a reduction step to form the cyclobutanol (B46151). The development of engineered transaminases with broad substrate specificity has significantly expanded their utility in pharmaceutical synthesis. nih.gov
A summary of potential enzyme classes and their application in the synthesis of this compound derivatives is presented in Table 1.
| Enzyme Class | Reaction Type | Potential Application in this compound Synthesis | Key Advantages |
|---|---|---|---|
| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Ketone Reduction | Reduction of a 2-(cyclobutanoyl)pyrimidine precursor to this compound. | High stereoselectivity, mild reaction conditions. acs.orgacs.org |
| Laccases | Oxidation | Functionalization of the pyrimidine or cyclobutane ring. | Use of molecular oxygen as an oxidant, environmentally friendly. mdpi.com |
| Transaminases (TAs) | Reductive Amination | Synthesis of amino-functionalized derivatives from a ketone precursor. | High enantioselectivity for the production of chiral amines. nih.govacs.org |
Stereoselective Biocatalysis for Chiral Analogues
The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov Biocatalysis is a mature technology for the asymmetric synthesis of chiral building blocks. researchgate.net The intrinsic chirality of enzymes allows them to catalyze reactions with high stereoselectivity, making them ideal for the synthesis of chiral analogues of this compound.
The stereoselective reduction of a ketone precursor using KREDs or ADHs is a primary strategy for obtaining enantiomerically pure cyclobutanol derivatives. acs.org The selection of the appropriate enzyme is critical, as different enzymes can exhibit opposite enantiopreferences, providing access to either the (R)- or (S)-enantiomer of the alcohol. The enormous diversity of available enzymes, both from natural sources and from protein engineering, allows for the screening of enzyme libraries to identify a biocatalyst with the desired selectivity and activity for a specific substrate. nih.gov
For instance, the synthesis of chiral cyclopropane (B1198618) intermediates for the drug Ticagrelor has been achieved with high diastereoselectivity and enantioselectivity using an engineered heme protein, demonstrating the power of biocatalysis in creating complex chiral cyclic structures. creative-proteomics.comresearchgate.net Similarly, engineered reductive aminases have been used to produce cis-configured cyclobutane systems with high diastereoselectivity on a large scale. acs.org These examples underscore the potential for developing highly stereoselective biocatalytic routes to chiral this compound analogues.
The outcomes of stereoselective biocatalytic reductions are often quantified by the enantiomeric excess (e.e.) and the diastereomeric ratio (d.r.). Table 2 provides a hypothetical representation of data that could be generated from the screening of different ketoreductases for the synthesis of a chiral this compound analogue.
| Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|
| KRED-A | 2-(cyclobutanoyl)pyrimidine | (R)-1-(Pyrimidin-2-yl)cyclobutanol | 95 | >99 |
| KRED-B | 2-(cyclobutanoyl)pyrimidine | (S)-1-(Pyrimidin-2-yl)cyclobutanol | 92 | 98 |
| ADH-C | 2-(cyclobutanoyl)pyrimidine | (R)-1-(Pyrimidin-2-yl)cyclobutanol | 88 | 95 |
Mechanistic Insights into Biocatalytic Pathways
Understanding the mechanisms of enzyme-catalyzed reactions is crucial for optimizing reaction conditions and for the rational design of improved biocatalysts. While the direct enzymatic synthesis of this compound is not extensively documented, mechanistic studies of enzymes acting on related structures, such as pyrimidine cyclobutane dimers, provide valuable insights.
A prominent example is DNA photolyase, a flavin-dependent enzyme that repairs UV-induced cyclobutane pyrimidine dimers (CPDs) in DNA. nih.gov The catalytic cycle of photolyase involves the absorption of blue light by the reduced flavin adenine dinucleotide (FAD) cofactor. researchgate.net The photoexcited cofactor then donates an electron to the CPD, initiating the cleavage of the cyclobutane ring through a radical mechanism. researchgate.net Although this is a ring-opening reaction rather than a synthesis, it demonstrates that enzymes can effectively recognize and act upon the pyrimidine-cyclobutane scaffold. The active site of photolyase is finely tuned to facilitate this complex reaction with high efficiency. researchgate.net
For the synthetic reactions catalyzed by KREDs and ADHs, the mechanism involves the transfer of a hydride from the NADPH or NADH cofactor to the carbonyl carbon of the ketone substrate. The stereochemical outcome of the reaction is determined by the specific binding of the substrate in the enzyme's active site, which orients the ketone for hydride attack on one of its two prochiral faces.
The study of enzyme mechanisms often employs a combination of techniques, including site-directed mutagenesis, kinetic analysis, and computational modeling. researchgate.net These approaches can elucidate the roles of specific amino acid residues in substrate binding and catalysis, providing a foundation for engineering enzymes with enhanced properties for the synthesis of target molecules like this compound and its derivatives.
Structure Activity Relationship Sar Studies in Chemical Design for 1 Pyrimidin 2 Yl Cyclobutanol Analogues
Systematic Chemical Modification Strategies for Modulating Molecular Interactions
The design of analogues of 1-(pyrimidin-2-yl)cyclobutanol involves deliberate and systematic chemical alterations to both the pyrimidine (B1678525) and cyclobutane (B1203170) scaffolds. These modifications aim to probe and optimize the key interactions—such as hydrogen bonding, hydrophobic contacts, and electrostatic interactions—that govern molecular binding. rroij.com
Modification of the Pyrimidine Ring: The pyrimidine ring is a critical pharmacophore, and its substitution pattern is a primary focus for modification. nih.gov Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions. nih.gov Strategies include:
Substitution at C2, C4, C5, and C6: Introducing various functional groups at different positions on the pyrimidine ring is a common strategy. For instance, in the development of Hedgehog (Hh) pathway inhibitors, it was found that small hydrophobic groups at the 5- or 6-position of the pyrimidine ring were favored. nih.gov In another study on pyrimidine derivatives, introducing an amino group at the C-5 position or a thiomethyl group at the C-2 position was explored to alter biological activity. iiarjournals.org
Bioisosteric Replacement: The pyrimidine ring itself can serve as a bioisostere for other aromatic systems, such as a phenyl ring, to improve physicochemical properties. nih.govtandfonline.com This strategy leverages the unique electronic and steric properties of the pyrimidine scaffold.
Positional Isomerism: The positioning of the nitrogen atoms within the heterocyclic ring is crucial. Studies on Hh pathway inhibitors revealed that an N-1 nitrogen in the pyrimidinyl ring led to better inhibitory activity compared to an N-3 nitrogen. nih.gov
Modification of the Cyclobutanol (B46151) Moiety: The cyclobutane ring offers a unique three-dimensional scaffold that is increasingly utilized in medicinal chemistry. ru.nl Its puckered conformation and rigidity can favorably position substituents for optimal target engagement, minimizing the entropic penalty upon binding. nih.gov Key modification strategies for this part of the molecule include:
Ring Conformation and Rigidity: Fusing the cyclobutane ring to other structures can increase scaffold rigidity, which has been shown to improve binding affinity. ru.nl The inherent strain and puckered nature of the cyclobutane ring distinguish it from more flexible aliphatic chains or flat aromatic rings. ru.nlresearchgate.net
Stereochemistry: The stereochemistry of substituents on the cyclobutane ring is critical. For example, in the design of β3 integrin antagonists, specific stereoisomers (cis and trans) of the substituted cyclobutane ring were synthesized to determine the optimal spatial arrangement for receptor binding. mdpi.com
Isosteric Replacement: The cyclobutane ring can act as an isostere for other groups, such as gem-dimethyl groups, to maximize van der Waals contacts with a target protein. nih.gov It can also replace larger cyclic systems or alkenes to prevent unwanted cis/trans isomerization. ru.nl
Hydroxyl Group Modification: The hydroxyl group of the cyclobutanol is a key functional group capable of acting as a hydrogen bond donor and acceptor. Esterification or replacement of this group can significantly alter binding interactions. For example, phosphorylation of a primary alcohol in certain pyrimidine derivatives was shown to confer inhibitory activity toward P-glycoprotein. iiarjournals.org
Correlating Structural Features with Molecular Recognition and Binding (e.g., in vitro assays, without biological function)
The effectiveness of chemical modifications is quantified through in vitro binding assays, which measure the affinity of a compound for its target, often an enzyme or receptor. These assays, such as those determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), provide a direct link between a structural change and its effect on molecular recognition.
One study on pyrazolo[1,5-a]pyrimidine-based TTK inhibitors demonstrated how systematic modifications influenced binding affinity. By altering substituents at the 5- and 7-positions of the pyrimidine core, researchers could modulate both potency and pharmacokinetic properties. The initial compounds showed good potency but limited bioavailability. The introduction of a polar, basic morpholino group into the solvent-exposed region maintained high potency while improving solubility and exposure. nih.gov
| Compound | Modification | TTK IC₅₀ (nM) | HCT116 GI₅₀ (nM) |
|---|---|---|---|
| 7 | -NH(CH₂)₂OH at C5 | 0.6 | 14 |
| 9 | -NH(CH₂)₂N(CH₃)₂ at C5 | 0.4 | 41 |
| 10 | 4-Morpholinoethoxy at C5 | 0.9 | 14 |
Similarly, research into inhibitors for the USP1/UAF1 deubiquitinase complex involved modifying a 2-phenylpyrimidin-4-amine (B1280114) scaffold. The data showed that the nature of the amine side chain and substitutions on the phenyl ring at the 2-position were critical for inhibitory activity. nih.gov
| Compound | R Group (Amine Side Chain) | USP1-UAF1 IC₅₀ (µM) |
|---|---|---|
| 2 | Benzyl | >50 |
| 3 | Phenethyl | 2.5 |
| 11 | 4-Fluorobenzyl | >50 |
| 15 | (Pyridin-3-yl)methyl | 0.43 |
In another example, the development of pyrimidine-based inhibitors of pyruvate (B1213749) dehydrogenase (PDH E1) highlighted the importance of substituents at the C2 position. Acylation of a hydroxyethyl (B10761427) side chain with different length carbon chains revealed a clear trend, with inhibitory activity peaking with a butanoyl group before decreasing, suggesting an optimal fit within the enzyme's C2-pocket. cam.ac.uk
| Compound | C2-Acyl Group | % Inhibition of PDH E1 |
|---|---|---|
| 24a | Acetyl | 35 ± 3 |
| 24b | Propanoyl | 54 ± 4 |
| 24c | Butanoyl | 68 ± 2 |
| 24d | Pentanoyl | 52 ± 2 |
| 24e | Hexanoyl | 37 ± 3 |
These examples underscore the principle that even subtle changes in molecular structure, such as altering chain length by a single carbon or repositioning a nitrogen atom, can lead to significant differences in binding affinity as measured by in vitro assays.
Rational Design Principles for Scaffolds with Optimized Interaction Profiles
Rational design combines an understanding of SAR with structural biology and computational chemistry to create new molecules with enhanced properties. This approach moves beyond trial-and-error by using a model of the target's binding site to guide the design of complementary ligands.
Structure-Based Design: A cornerstone of rational design is the use of X-ray crystallography or cryo-electron microscopy to obtain a three-dimensional structure of the target protein, often in complex with an inhibitor. For instance, the co-crystal structure of a pyrazolo[1,5-a]pyrimidine inhibitor bound to TTK kinase provided critical insights into the binding mode. nih.gov The structure revealed extensive hydrophobic interactions and a unique bound water molecule, information that was then used to guide the design of second-generation compounds with improved properties. nih.gov This structure-guided approach allows chemists to design modifications that specifically target pockets or interact with key residues within the binding site.
Scaffold Hopping and Bioisosterism: Rational design often employs scaffold hopping, where the core structure of a known ligand is replaced with a novel scaffold that maintains the crucial three-dimensional arrangement of key pharmacophoric features. nih.gov The pyrimidine ring is often used as a bioisostere for phenyl rings, while the cyclobutane moiety can replace other cyclic or acyclic linkers to confer conformational rigidity and improve metabolic stability. nih.govru.nlnih.gov This strategy can lead to new chemical entities with novel intellectual property and potentially improved drug-like properties.
Computational Modeling: In the absence of experimental structures, computational modeling techniques such as molecular docking and free energy calculations can predict how a designed molecule might bind to its target. acs.org These methods allow for the rapid virtual screening of many potential analogues, prioritizing the most promising candidates for synthesis and testing. For example, a rational design strategy was used to develop pyrazino[2,3-c]quinolin-2(1H)-one scaffolds as mTOR inhibitors, leading to a compound with low nanomolar activity and high selectivity. acs.org Another rational design effort focused on mimicking protein secondary structures (α-helix, β-strand, and β-turn) with pyrimidodiazepine scaffolds to create small-molecule modulators of protein-protein interactions. rsc.org
By integrating systematic modification, quantitative binding analysis, and structure-based rational design, chemists can efficiently navigate the chemical space around the this compound scaffold to develop analogues with highly optimized interaction profiles for specific molecular targets.
Future Research Directions for 1 Pyrimidin 2 Yl Cyclobutanol
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for enabling the exploration of 1-(Pyrimidin-2-yl)cyclobutanol and its derivatives. Future research could focus on several promising strategies.
A primary and direct approach to the synthesis of this compound would involve the nucleophilic addition of a 2-pyrimidyl organometallic reagent to cyclobutanone (B123998). The use of 2-lithiopyrimidine or a Grignard reagent such as 2-pyrimidylmagnesium bromide, formed from the corresponding halopyrimidine, represents a classical and reliable method for carbon-carbon bond formation. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction conditions, including solvent, temperature, and the nature of the organometallic species, could be systematically optimized to maximize the yield and purity of the target alcohol.
| Reagent | Reaction Type | Potential Advantages |
| 2-Lithiopyrimidine | Nucleophilic Addition | High reactivity, potentially good yields. |
| 2-Pyrimidylmagnesium bromide | Grignard Reaction | Milder reaction conditions compared to organolithiums. |
Furthermore, multi-component reactions offer an atom-economical and efficient alternative for the synthesis of complex molecules. acs.orgmdpi.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach to constructing the pyrimidine (B1678525) core. acs.org Future investigations could explore the possibility of incorporating a cyclobutane-containing building block into such a reaction, potentially leading to the direct formation of this compound or a closely related precursor.
The development of stereoselective synthetic methods will also be a critical area of research. The hydroxyl-bearing carbon in this compound is a stereocenter, and the biological activity of enantiomers can differ significantly. Chiral catalysts or auxiliaries could be employed during the synthesis to afford enantiomerically enriched or pure forms of the compound, which would be invaluable for pharmacological studies.
Advanced Mechanistic Characterization of Transformations
The unique structural features of this compound, specifically the strained cyclobutane (B1203170) ring adjacent to a heteroaromatic system, suggest that it may undergo interesting and potentially useful chemical transformations. A thorough mechanistic understanding of these reactions will be crucial for harnessing their synthetic potential.
A key area of investigation will be the acid-catalyzed rearrangements of the cyclobutanol (B46151) moiety. Cyclobutanols are known to undergo ring expansion or opening under acidic conditions, driven by the relief of ring strain. cdnsciencepub.comstackexchange.com The presence of the pyrimidine ring could significantly influence the course of these rearrangements. For instance, the nitrogen atoms in the pyrimidine ring could participate in the reaction, potentially leading to the formation of novel heterocyclic systems. Detailed mechanistic studies, employing techniques such as isotopic labeling, kinetic analysis, and computational modeling, will be necessary to elucidate the reaction pathways and identify the factors that control product distribution.
| Reaction Type | Potential Outcome | Mechanistic Question |
| Acid-Catalyzed Rearrangement | Ring expansion to a cyclopentanone (B42830) derivative or ring opening. | Influence of the pyrimidine ring on carbocation stability and rearrangement pathways. |
| Ring-Opening Polymerization | Formation of polyketones. | Feasibility of palladium-catalyzed C-C bond cleavage in this specific substrate. nih.govacs.org |
Transition metal-catalyzed reactions also present a fertile ground for mechanistic exploration. For example, iridium-catalyzed C-C bond activation has been shown to effect the enantioselective cleavage of cyclobutanols. nih.govresearchgate.net Investigating the behavior of this compound under similar conditions could reveal novel reaction pathways and provide access to unique molecular scaffolds. Understanding the coordination of the pyrimidine nitrogen atoms to the metal center and its effect on the regioselectivity and stereoselectivity of the C-C bond cleavage will be of fundamental importance.
Development of New Research Tools and Probes Based on the Scaffold
The inherent properties of the pyrimidine and cyclobutanol moieties suggest that this compound could serve as a versatile scaffold for the development of novel research tools and biological probes.
The pyrimidine core is a common feature in fluorescent molecules. mdpi.comfrontiersin.orgrsc.orgrsc.org By analogy, derivatives of this compound could be designed as fluorescent probes for various biological applications. For instance, modification of the pyrimidine ring with electron-donating or -withdrawing groups could be used to tune the photophysical properties, such as absorption and emission wavelengths. Such probes could potentially be used for cellular imaging or as sensors for specific biological analytes. A pyrimidine-based fluorescent probe has been successfully used for monitoring mitophagy by detecting mitochondrial pH variations. nih.gov
Photoaffinity labeling is a powerful technique for identifying the biological targets of small molecules. nih.govnih.gov A derivative of this compound could be functionalized with a photoreactive group, such as a diazirine or an aryl azide, to create a photoaffinity probe. Upon photoactivation, this probe would covalently bind to its target protein, allowing for its identification and characterization. The pyrimidine moiety could serve as the recognition element for the target, while the cyclobutanol portion could be used to attach the photoreactive group and a reporter tag.
Finally, the conformationally restricted nature of the cyclobutane ring makes it an attractive scaffold for the design of enzyme inhibitors. nih.govpharmablock.comutexas.edu The rigid cyclobutane framework can position key functional groups in a precise orientation for optimal binding to an enzyme's active site. nih.govcancer.gov By appending appropriate pharmacophores to the this compound core, it may be possible to develop potent and selective inhibitors for a range of enzymes, contributing to the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
